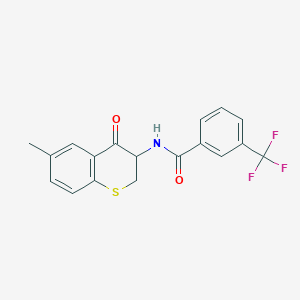

N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide

説明

BenchChem offers high-quality N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO2S/c1-10-5-6-15-13(7-10)16(23)14(9-25-15)22-17(24)11-3-2-4-12(8-11)18(19,20)21/h2-8,14H,9H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEFUJRAUKXNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC(C2=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a compound of interest due to its potential biological activities. This article explores its molecular structure, biological effects, and relevant research findings.

Molecular Structure

The compound has the following molecular formula: . Its structure includes a thiochromene moiety and a trifluoromethyl group, which are known to influence its biological properties.

1. Antioxidant Activity

Research indicates that compounds with similar thiochromene structures exhibit significant antioxidant activity. The presence of electron-withdrawing groups like trifluoromethyl enhances this property by stabilizing free radicals through resonance and inductive effects .

2. Enzyme Inhibition

N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide has been evaluated for its inhibitory effects on various enzymes:

- Cholinesterases : The compound shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

- Cyclooxygenase (COX) : It has been reported to inhibit COX enzymes, which play a role in inflammation and pain pathways.

3. Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The observed IC50 values suggest a potential for further development as an anticancer agent .

Study 1: Inhibition of Cholinesterases

A study assessed the inhibitory effects of various derivatives of thiochromene on AChE and BChE. The results indicated that compounds with strong electron-withdrawing groups exhibited enhanced inhibitory activity, suggesting that N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide may similarly affect cholinesterase activity .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 3b | 10.4 | 7.7 |

| 3e | 5.4 | 9.9 |

| Target Compound | TBD | TBD |

Study 2: Cytotoxicity Evaluation

The cytotoxic effects of N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide were evaluated against several cancer cell lines. The findings suggest a selective toxicity profile that warrants further investigation into its mechanisms of action.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | TBD |

| Hek293 | TBD |

科学的研究の応用

Therapeutic Applications

- Anti-inflammatory Activity

- Antimicrobial Properties

-

Anticancer Potential

- Some studies indicate that thiochromene derivatives may possess cytotoxic properties that could be harnessed in cancer treatment. The structural characteristics of N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide are believed to contribute to its ability to induce apoptosis in cancer cells .

Case Studies

Q & A

Q. What are the optimal synthetic routes for preparing N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide, and how can reaction conditions be standardized?

- Methodological Answer : A multi-step synthesis approach is recommended, inspired by analogous trifluoromethylbenzamide derivatives. Key steps include:

- Step 1 : React O-benzyl hydroxylamine hydrochloride with a thiochromene precursor in dichloromethane (CH₂Cl₂) and aqueous K₂CO₃ under ice-cooling to form intermediates .

- Step 2 : Introduce the trifluoromethylbenzoyl group using p-trifluoromethylbenzoyl chloride in CH₂Cl₂, followed by deprotection with trichloroisocyanuric acid (TCICA) .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equiv of acyl chloride) to minimize side products. Use anhydrous solvents and inert atmospheres to enhance reproducibility .

Q. What purification techniques are most effective for isolating this compound, given its sensitivity to heat and light?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane, 30–70%) to separate polar byproducts. Collect fractions under reduced light to prevent decomposition .

- Recrystallization : Employ ethanol or acetonitrile as solvents due to their moderate polarity and ability to dissolve aromatic carboxamides. Cool solutions slowly to 4°C to enhance crystal formation .

- Caution : Avoid prolonged heating during solvent removal; use rotary evaporation at ≤40°C .

Q. What safety protocols are critical when handling intermediates like O-benzyl hydroxylamine hydrochloride or acyl chlorides?

- Methodological Answer :

- Risk Assessment : Conduct a pre-experiment review of SDS for all reagents (e.g., TCICA is a strong oxidizer; acyl chlorides are moisture-sensitive and corrosive) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods during reagent transfers.

- Waste Management : Quench excess acyl chlorides with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

- Methodological Answer :

- X-ray Refinement : Use SHELXL for high-resolution crystallographic refinement. For ambiguous electron density, apply restraints to bond lengths/angles and validate with the Rfree metric .

- NMR Analysis : Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR shifts with DFT-calculated spectra (e.g., using Gaussian09). Discrepancies in aromatic proton splitting may indicate tautomerism or rotational isomers .

- Cross-Validation : Overlay XRD-derived torsion angles with NOESY or COSY correlations to confirm spatial arrangements .

Q. What strategies stabilize this compound against thermal or photolytic decomposition during storage?

- Methodological Answer :

- Storage Conditions : Keep samples in amber vials under argon at –20°C. Add molecular sieves (3Å) to absorb residual moisture .

- Stabilizers : Co-crystallize with non-reactive co-formers (e.g., succinic acid) to reduce lattice mobility. Monitor stability via DSC to identify decomposition thresholds .

Q. How can low-resolution crystallographic data be leveraged for structure determination?

- Methodological Answer :

- Data Processing : Use SHELXD for ab initio phasing of low-resolution (<2.0 Å) datasets. Apply solvent flattening and density modification in SHELXE to improve map quality .

- Twinned Data : For partially overlapping reflections, apply the TWIN and BASF commands in SHELXL to refine twin fractions and scale factors .

Data Contradiction Analysis

Q. How to address inconsistent biological activity results across batches despite identical synthetic protocols?

- Methodological Answer :

- Purity Assessment : Quantify impurities via HPLC-MS. Trace levels of deprotected intermediates (e.g., free amines) may act as competitive inhibitors .

- Polymorphism Screening : Perform PXRD on each batch to detect unintended crystal forms. Use slurry conversion experiments to isolate the thermodynamically stable polymorph .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。